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Compound of Interest

Compound Name: Cholecystokinin (26-33) (free acid)

Cat. No.: B1639644 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: Cholecystokinin (26-33), commonly known as CCK-8, is a biologically active

octapeptide with the sequence Asp-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂. It is a crucial

fragment of the larger cholecystokinin hormone and acts as a neurotransmitter in the brain and

a gut hormone, playing significant roles in digestion, satiety, and pancreatic enzyme secretion.

[1] This document provides a detailed protocol for the chemical synthesis of CCK-8 using

Fmoc-based solid-phase peptide synthesis (SPPS), followed by peptide cleavage, purification,

and analysis. The methodologies are designed to be reproducible and scalable for research

and drug development applications.
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Reagent/Material Grade Recommended Supplier

Rink Amide MBHA Resin 100-200 mesh, ~0.5 mmol/g Standard Peptide Supply

Fmoc-Asp(OtBu)-OH Synthesis Grade Standard Peptide Supply

Fmoc-Tyr(SO₃Na)-OH Synthesis Grade Specialized Supplier

Fmoc-Met-OH Synthesis Grade Standard Peptide Supply

Fmoc-Gly-OH Synthesis Grade Standard Peptide Supply

Fmoc-Trp(Boc)-OH Synthesis Grade Standard Peptide Supply

Fmoc-Phe-OH Synthesis Grade Standard Peptide Supply

N,N'-Diisopropylcarbodiimide

(DIC)
Synthesis Grade Sigma-Aldrich

Oxyma Pure Synthesis Grade Sigma-Aldrich

Piperidine ACS Grade Sigma-Aldrich

N,N-Dimethylformamide (DMF) Peptide Synthesis Grade Fisher Scientific

Dichloromethane (DCM) ACS Grade Fisher Scientific

Trifluoroacetic Acid (TFA) Reagent Grade Sigma-Aldrich

Triisopropylsilane (TIS) 98% Sigma-Aldrich

1,2-Ethanedithiol (EDT) 98% Sigma-Aldrich

Anisole 99% Sigma-Aldrich

Diethyl Ether Anhydrous Fisher Scientific

Acetonitrile (ACN) HPLC Grade Fisher Scientific

Water HPLC Grade Fisher Scientific
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Equipment Description

Automated Peptide Synthesizer e.g., ABI 433 or similar

Manual SPPS Reaction Vessel Glass vessel with a sintered glass filter

High-Performance Liquid Chromatography

(HPLC)
Preparative and analytical systems

C18 Reverse-Phase HPLC Column e.g., Vydac or ACE, 5-10 µm particle size

Mass Spectrometer MALDI-TOF or LC-MS/MS system

Lyophilizer (Freeze-Dryer) For peptide drying

Centrifuge For peptide precipitation

Nitrogen Bubbling System For mixing and solvent removal

Standard Glassware Beakers, flasks, graduated cylinders

Experimental Protocols
The synthesis of CCK-8 is performed using a standard Fmoc/tBu solid-phase strategy.[1][2]

The C-terminal amide is generated by using a Rink Amide resin.

Peptide Synthesis Workflow
The synthesis follows a cyclical process of deprotection and coupling for each amino acid in

the sequence.
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Fmoc Solid-Phase Peptide Synthesis Cycle for CCK-8

Resin Preparation

Iterative Synthesis Cycle (Repeat for each Amino Acid)

Cleavage & Purification

Start: Rink Amide Resin

Swell Resin in DMF

Fmoc Deprotection
(20% Piperidine in DMF)

Wash (DMF)

Amino Acid Coupling
(Fmoc-AA-OH, DIC, Oxyma)

Wash (DMF)

 Next Cycle 

Final Wash (DCM) & Dry

 Final Cycle 

Cleavage & Deprotection
(TFA Cocktail)

Precipitate with Cold Ether

Purify by HPLC

Analyze by MS & HPLC
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Caption: Workflow for Fmoc-based solid-phase synthesis of CCK-8.
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Protocol for Manual Synthesis (0.1 mmol scale)
Resin Swelling: Place 200 mg of Rink Amide MBHA resin (~0.5 mmol/g) in a reaction vessel.

Add 5 mL of DMF and allow the resin to swell for 1 hour with occasional agitation.[3] Drain

the DMF.

Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes.

Drain. Repeat with a second 5 mL portion for 15 minutes. This removes the Fmoc protecting

group from the resin's linker.

Washing: Wash the resin thoroughly with DMF (5 x 5 mL) to remove residual piperidine.

Amino Acid Coupling (First Amino Acid: Fmoc-Phe-OH):

In a separate vial, dissolve Fmoc-Phe-OH (4 eq, 0.4 mmol), Oxyma Pure (4 eq, 0.4 mmol)

in DMF (2 mL).

Add DIC (4 eq, 0.4 mmol) to the solution and allow it to pre-activate for 5 minutes.

Add the activated amino acid solution to the resin.

Agitate the mixture for 2 hours at room temperature.

Washing: Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL). Perform a Kaiser test to

confirm the completion of the coupling reaction.

Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence

(Asp(OtBu), Met, Trp(Boc), Gly, Met, Tyr(SO₃Na), Asp(OtBu)).

Note on Sulfated Tyrosine: The sulfated tyrosine is acid-labile. Using a pre-sulfated Fmoc-

Tyr(SO₃Na)-OH derivative is crucial for successful incorporation.[4]

Peptide Cleavage and Deprotection
This step removes the peptide from the resin and cleaves the side-chain protecting groups.

After the final coupling, wash the peptide-resin with DMF (3x), followed by DCM (3x), and dry

it under a nitrogen stream.
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Prepare the cleavage cocktail "Reagent K": TFA/phenol/water/thioanisole/EDT

(82.5:5:5:5:2.5).[5]

Add 10 mL of the cleavage cocktail to the dried peptide-resin.

Stir the mixture at room temperature for 2-3 hours. The presence of scavengers like TIS,

EDT, and thioanisole protects sensitive residues like Trp and Met from degradation.[6][7]

Filter the resin and collect the filtrate containing the peptide.

Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

Peptide Precipitation and Purification
Concentrate the TFA filtrate to about 2 mL under a gentle stream of nitrogen.

Add the concentrated solution dropwise into a centrifuge tube containing 40 mL of cold

diethyl ether. A white precipitate (the crude peptide) should form.[7]

Centrifuge the mixture at 3000 rpm for 10 minutes. Decant the ether.

Wash the peptide pellet with cold ether twice more to remove residual scavengers.

Dry the crude peptide pellet under vacuum.

HPLC Purification
The crude peptide is purified using reverse-phase HPLC.[8][9]
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Parameter Condition

Column Preparative C18, 10 µm, 250 x 22 mm

Mobile Phase A 0.1% TFA in Water

Mobile Phase B 0.1% TFA in Acetonitrile (ACN)

Gradient 10-50% B over 40 minutes

Flow Rate 15 mL/min

Detection 215 nm and 280 nm

Fraction Collection Collect 2 mL fractions across the main peak

Analysis and Characterization
The purity of the collected fractions is assessed by analytical HPLC, and the identity is

confirmed by mass spectrometry.[8][10]

Analysis Expected Result

Analytical HPLC A single major peak with >95% purity.

Mass Spectrometry
Observed molecular weight should match the

calculated theoretical mass.

Calculated Mass [M+H]⁺ = 1143.2 Da

CCK-8 Signaling Pathway
CCK-8 exerts its physiological effects by binding to cholecystokinin receptors (CCK-AR and

CCK-BR). In the central nervous system, CCK-8 is involved in regulating satiety and body

weight, partly through its interaction with the leptin signaling pathway in the hypothalamus.[11]
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Simplified CCK-8 Satiety Signaling Pathway
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Caption: CCK-8 facilitates leptin signaling in the hypothalamus to regulate satiety.

Conclusion
The protocol described provides a robust and reliable method for the solid-phase synthesis of

Cholecystokinin (26-33). By employing Fmoc chemistry on a Rink Amide resin and utilizing

appropriate side-chain protection and cleavage strategies, high-purity CCK-8 can be obtained

for various in-vitro and in-vivo studies. Careful purification by HPLC and verification by mass

spectrometry are essential to ensure the quality of the final peptide product. This methodology

is well-suited for both academic research and industrial drug development environments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 99mTc-Tricarbonyl-K-H-K-H-cholecystokinin 8 - Molecular Imaging and Contrast Agent
Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

2. jnm.snmjournals.org [jnm.snmjournals.org]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1639644?utm_src=pdf-body-img
https://www.benchchem.com/product/b1639644?utm_src=pdf-custom-synthesis
https://www.ncbi.nlm.nih.gov/books/NBK24601/
https://www.ncbi.nlm.nih.gov/books/NBK24601/
https://jnm.snmjournals.org/content/jnumed/45/3/485.full.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1639644?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. chem.uci.edu [chem.uci.edu]

4. Solid-phase synthesis of porcine cholecystokinin-33 in a new resin via FMOC-strategy -
PubMed [pubmed.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. peptide.com [peptide.com]

7. tools.thermofisher.com [tools.thermofisher.com]

8. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

9. agilent.com [agilent.com]

10. Quantification of the sulfated cholecystokinin CCK-8 in hamster plasma using
immunoprecipitation liquid chromatography-mass spectrometry/mass spectrometry -
PubMed [pubmed.ncbi.nlm.nih.gov]

11. Leptin-mediated hypothalamic pathway of cholecystokinin (CCK-8) to regulate body
weight in free-feeding rats - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Note: Solid-Phase Synthesis of
Cholecystokinin (26-33) Peptide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1639644#solid-phase-synthesis-of-cholecystokinin-
26-33-peptide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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